molecular formula C21H21N3O5 B2937076 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide CAS No. 898439-58-2

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide

Cat. No. B2937076
CAS RN: 898439-58-2
M. Wt: 395.415
InChI Key: BOOWIMGIEKPJKA-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide, commonly known as AQ-RA 741, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit various biological activities, making it a valuable tool in the field of biochemistry and pharmacology.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research into carboxamide derivatives of 2-quinolones, including compounds structurally related to N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide, has demonstrated promising antimicrobial and antitubercular properties. A series of novel substituted benzamides were synthesized and tested for their efficacy against bacteria and tuberculosis, showcasing significant activity (Kumar, Fernandes, & Kumar, 2014).

Chemosensor Applications

The development of chemosensors using quinoline and benzamide derivatives highlights another research application. These compounds have been engineered to detect metal ions such as Zn(2+) with high selectivity and sensitivity. The sensors are designed for environmental and biological monitoring, demonstrating the versatility of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide-related compounds in analytical chemistry (Li et al., 2014).

Catalysis and Synthesis

These compounds also play a crucial role in catalysis, particularly in the synthesis of isoquinolones and other heterocyclic compounds. Ruthenium-catalyzed reactions utilizing derivatives as bidentate directing groups have been developed for C-H functionalization, enabling efficient synthesis of complex molecules with broad substrate scope and high regioselectivity (Allu & Swamy, 2014).

Antioxidant and Antitumor Activities

Research on novel 1,3,4-oxadiazole derivatives integrated with quinoline moieties, akin to the structure of interest, has revealed antioxidant and antitumor activities. These findings suggest potential therapeutic applications, further expanding the scope of research into N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide and related compounds (Fadda et al., 2011).

Molecular Dynamics and Simulation Studies

Finally, molecular dynamic simulation studies of N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamides, which are structurally related, have been conducted to evaluate their potential as acetylcholinesterase inhibitors. These studies provide insights into the binding interactions and efficacy of these compounds, suggesting their utility in designing drugs for neurodegenerative diseases (Pashaei et al., 2021).

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-13(25)24-8-2-3-15-5-6-16(10-17(15)24)23-21(27)20(26)22-11-14-4-7-18-19(9-14)29-12-28-18/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOWIMGIEKPJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide

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